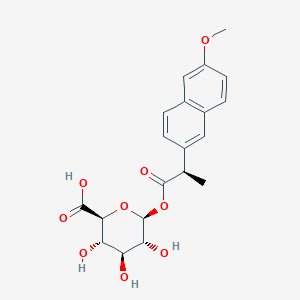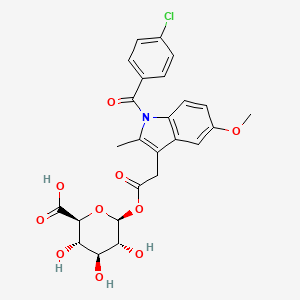![molecular formula C₁₉H₁₄D₄N₂O₃S B1140506 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione CAS No. 1217211-89-6](/img/no-structure.png)
5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione, also known as 5-EETD, is a synthetic molecule that has potential applications in scientific research and laboratory experiments. It is a small molecule that is composed of a five-membered ring with a thiazolidinedione group and an ether group. The molecule is a derivative of the natural compound 5-hydroxyeicosatetraenoic acid (5-HETE), which is a product of the lipoxygenase pathway. 5-EETD has been studied for its potential to serve as a molecular probe for the investigation of cellular processes, as well as its potential applications in drug development.
Wirkmechanismus
The mechanism of action of 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to modulate the activity of certain cell cycle regulators, such as p53 and Bcl-2, which may affect cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to modulate the activity of certain cell cycle regulators, such as p53 and Bcl-2, which may affect cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione in laboratory experiments include its small size, low cost, and easy availability. Additionally, it has been shown to be stable in a variety of conditions, including pH, temperature, and light. The limitations of using this compound in laboratory experiments include its potential toxicity, as it has been shown to be toxic to certain cell types. Additionally, its mechanism of action is not fully understood, so the effects of its use may be unpredictable.
Zukünftige Richtungen
For research on 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione include further investigation of its mechanism of action, as well as its potential applications in drug development. Additionally, further research is needed to investigate the potential toxicity of this compound, as well as its potential to modulate the activity of certain cell cycle regulators. Additionally, further research is needed to investigate the potential therapeutic applications of this compound, as well as its potential to be used as a molecular probe for the investigation of various cellular processes.
Synthesemethoden
5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione can be synthesized using a variety of methods, including the reaction of 5-HETE with an alkyl halide in the presence of a base, such as sodium hydroxide or potassium hydroxide. Another method involves the reaction of 5-HETE with an alkyl halide in the presence of an acid, such as sulfuric acid or hydrochloric acid. The reaction of 5-HETE with a sulfonyl chloride in the presence of a base is also a possible synthesis method.
Wissenschaftliche Forschungsanwendungen
5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione has been studied for its potential applications in scientific research. It has been used as a molecular probe to investigate various cellular processes, such as signal transduction, gene expression, and cell death. This compound has also been used in drug development, as it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been used to study the effects of cell cycle regulators, such as p53 and Bcl-2, on cell death.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione' involves the reaction of 5-ethyl-2-pyridinol with 4-bromo-2-(2-hydroxyethoxy)benzaldehyde, followed by the reaction of the resulting product with 2,4-thiazolidinedione.", "Starting Materials": [ "5-ethyl-2-pyridinol", "4-bromo-2-(2-hydroxyethoxy)benzaldehyde", "2,4-thiazolidinedione" ], "Reaction": [ "Step 1: 5-ethyl-2-pyridinol is reacted with 4-bromo-2-(2-hydroxyethoxy)benzaldehyde in the presence of a base such as potassium carbonate to form the intermediate product 4-(2-(5-ethyl-2-pyridinyloxy)ethoxy)benzaldehyde.", "Step 2: The intermediate product is then reacted with 2,4-thiazolidinedione in the presence of a catalyst such as piperidine to form the final product '5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione'." ] } | |
CAS-Nummer |
1217211-89-6 |
Molekularformel |
C₁₉H₁₄D₄N₂O₃S |
Molekulargewicht |
358.45 |
Synonyme |
5-[4-[2-(5-Ethylpyridin-2-yl)ethoxy-d4]benzylidene]thiazolidine-2,4-dione; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



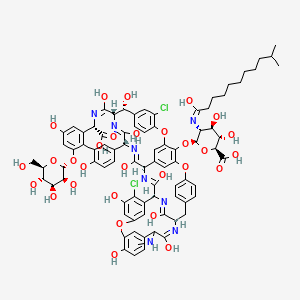
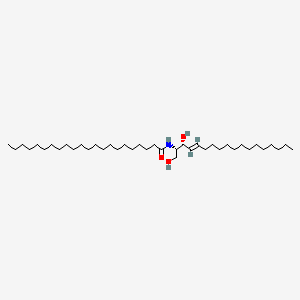

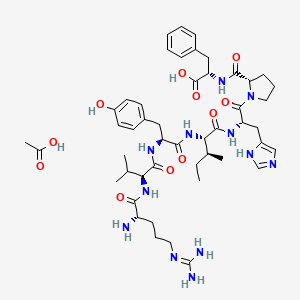

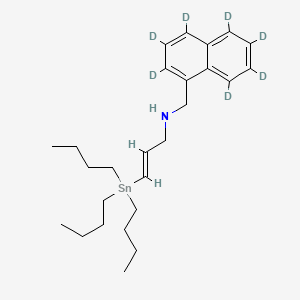


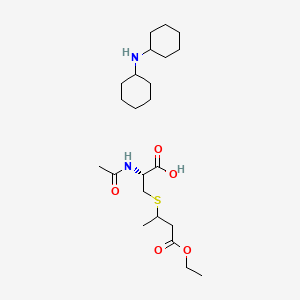
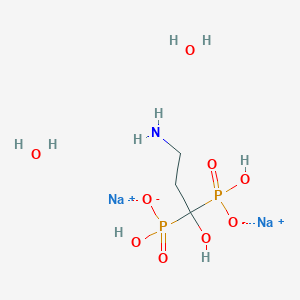
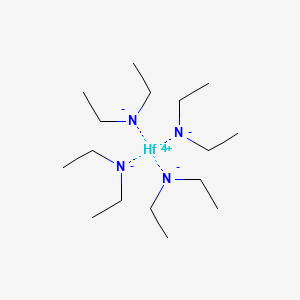
![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)
